molecular formula C26H25N3O4S B2562218 N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 451467-00-8

N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2562218
CAS No.: 451467-00-8
M. Wt: 475.56
InChI Key: JXBOHUFBYOYWOW-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H25N3O4S and its molecular weight is 475.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research in the field of quinazoline derivatives often focuses on synthesizing novel compounds with potential therapeutic applications. For example, the study by Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, demonstrating analgesic and anti-inflammatory activities. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were investigated for their COX-1/COX-2 inhibition capabilities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Potential Therapeutic Activities

Several studies have identified the cytotoxic activities of quinazoline derivatives against various cancer cell lines, underscoring their potential as anticancer agents. For instance, Bu, Deady, and Denny (2000) synthesized N-[2-(Dimethylamino)ethyl] carboxamide derivatives of benzofuro[2,3-b]quinoline and related structures, assessing their growth inhibition properties in cancer cell lines (Bu, Deady, & Denny, 2000).

Radioiodination and Biodistribution Studies

Research on quinazoline derivatives also extends to radiopharmaceutical sciences, where compounds are labeled with radioactive isotopes for biodistribution studies in tumor-bearing models. Al-Salahi et al. (2018) investigated the radioiodination and biodistribution of a benzo[g]quinazoline derivative in tumor-bearing mice, revealing insights into the potential of these compounds in targeting tumor cells (Al-Salahi et al., 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form 3-(2-methoxyphenyl)-2-propen-1-one. This intermediate is then reacted with thiourea to form 3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one. The resulting compound is then reacted with benzylamine and 2-chloroethylamine to form N-benzyl-N-(2-chloroethyl)-3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide. Finally, the compound is hydrolyzed with sodium hydroxide to form N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide, which is then further reacted with benzylamine to form the target compound.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl acetoacetate", "thiourea", "benzylamine", "2-chloroethylamine", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form 3-(2-methoxyphenyl)-2-propen-1-one", "Step 2: Reaction of 3-(2-methoxyphenyl)-2-propen-1-one with thiourea to form 3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one", "Step 3: Reaction of 3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one with benzylamine and 2-chloroethylamine to form N-benzyl-N-(2-chloroethyl)-3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide", "Step 4: Hydrolysis of N-benzyl-N-(2-chloroethyl)-3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide with sodium hydroxide to form N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide", "Step 5: Reaction of N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide with benzylamine to form the target compound N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" ] }

CAS No.

451467-00-8

Molecular Formula

C26H25N3O4S

Molecular Weight

475.56

IUPAC Name

N-benzyl-N-(2-hydroxyethyl)-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C26H25N3O4S/c1-33-23-10-6-5-9-20(23)17-29-25(32)21-12-11-19(15-22(21)27-26(29)34)24(31)28(13-14-30)16-18-7-3-2-4-8-18/h2-12,15,30H,13-14,16-17H2,1H3,(H,27,34)

InChI Key

JXBOHUFBYOYWOW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N(CCO)CC4=CC=CC=C4)NC2=S

solubility

not available

Origin of Product

United States

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